5-Bromo-2-(4-methoxyphenoxy)pyrimidine
Overview
Description
5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Another method involves the use of 4-bromomethyl-7-methoxycoumarin for derivatization of pyrimidine compounds, which is a step towards developing sensitive analytical methods for these substances . Additionally, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, has been optimized through a three-step process starting from commercially available methyl 2-(4-bromophenyl) acetate .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis are employed to investigate the molecular structure of pyrimidine derivatives. For example, the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine were evaluated using density functional theory (DFT) and spectroscopic methods . Similarly, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, with further analysis of intermolecular contacts using Hirshfeld surfaces .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that are crucial for their functionalization and application. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine leads to the formation of 5-bromo derivatives . Novel 5-bromopyrimidine derivatives have been synthesized using palladium-catalyzed Suzuki-coupling reactions, demonstrating the versatility of pyrimidine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule . Non-linear optical properties, molecular electrostatic potential, and Fukui function analyses provide insights into the reactivity and interaction potential of these compounds . Additionally, the thermodynamic properties at different temperatures have been calculated to understand their stability and reactivity under various conditions .
Scientific Research Applications
General Use of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine
5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 . It is used for proteomics research .
Application in On-Surface Synthesis
- Summary of the Application : The compound has been used in coordination reactions for on-surface synthesis .
- Methods of Application or Experimental Procedures : The synthesis of a related compound, 5-(2-(4-bromophenyl)ethynyl)pyrimidine, was carried out under nitrogen or argon with dry solvent, distilled under anhydrous conditions . The reaction involved 5-bromopyrimidine and 1-bromo-4-ethynylbenzene . The synthesis was performed using a CEM Discover 300 W multimode microwave, in 35 mL vessels, at constant power .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
Future Directions
The future directions for research on 5-Bromo-2-(4-methoxyphenoxy)pyrimidine could involve further exploration of its potential applications in medicinal chemistry, particularly in the synthesis of novel potent dual endothelin receptor antagonists . Additionally, more studies could be conducted to fully understand its chemical reactivity and potential biological activities .
properties
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJWLTUHCUAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404076 | |
Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methoxyphenoxy)pyrimidine | |
CAS RN |
69033-87-0 | |
Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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